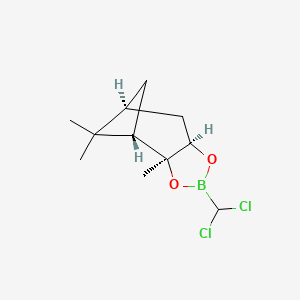
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, benzamides can be synthesized through direct condensation of carboxylic acids and amines . Another study discusses the synthesis of a similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives .Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
This interaction can lead to changes in the function of the target, which can have downstream effects on various cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, including those involved in cell growth, proliferation, and apoptosis .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may have potential effects on cell growth, proliferation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide in lab experiments include its ability to modulate the activity of various enzymes and signaling pathways in the body. It is also a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and safety precautions must be taken when working with this compound.
Future Directions
There are several future directions for the study of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide. One potential area of research is its use as a therapeutic agent for various diseases, such as cancer and viral infections. Another area of research is the development of more potent and selective analogs of this compound that can be used to study specific biological processes. Additionally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for various diseases.
Synthesis Methods
The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 2,4-diethoxypyrimidine-5-amine in the presence of a base, such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide has been extensively studied for its potential use in scientific research applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a key role in gene expression.
properties
IUPAC Name |
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROEMMXZDZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)


![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)


![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)